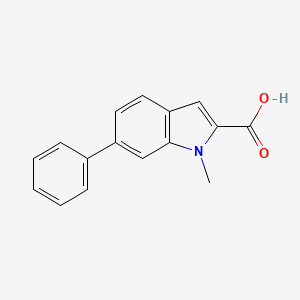
1-methyl-6-phenyl-1H-indole-2-carboxylic acid
Cat. No. B8424587
M. Wt: 251.28 g/mol
InChI Key: XIFLBWILXKWOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06759428B2
Procedure details


Similarly, 1-methyl-6-phenyl-1H-indole-2-carboxylic acid was prepared from 6-bromo-1-methyl-1H-indole-2-carboxylic acid methyl ester and was used to prepare 6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9](Br)[CH:8]=2)=[O:4].C([C@@H](NC([C@@H:26]1[CH2:31][CH2:30][CH2:29][CH2:28][C@@H:27]1NC(C1NC2C(C=1)=CC=C(C1C=CC=CC=1)C=2)=O)=O)CC(C)C)#N>>[CH3:15][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:8]=2)[CH:13]=[C:5]1[C:3]([OH:2])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N(C2=CC(=CC=C2C1)Br)C
|
Step Two
|
Name
|
6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[C@H](CC(C)C)NC(=O)[C@H]1[C@H](CCCC1)NC(=O)C=1NC2=CC(=CC=C2C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC2=CC=C(C=C12)C1=CC=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
